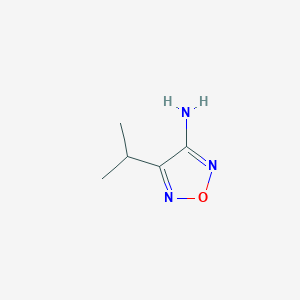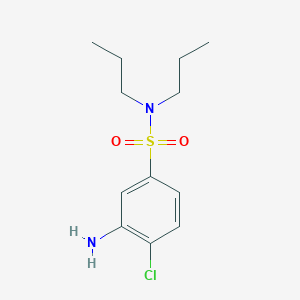
3-アミノ-4-クロロ-N,N-ジプロピルベンゼンスルホンアミド
概要
説明
3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H19ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) and a chloro group (-Cl) on the benzene ring, as well as two propyl groups (-C3H7) attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学的研究の応用
3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Benzene Sulfonation: Benzene is first sulfonated to produce benzenesulfonic acid.
Chlorination: The benzenesulfonic acid undergoes chlorination to introduce the chloro group, resulting in 4-chlorobenzenesulfonic acid.
Amination: The chloro group is then substituted with an amino group to form 4-chloroaniline.
N-Propyl Derivatization: Finally, the amino group is reacted with propyl chloride to yield 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso derivatives.
Reduction: The chloro group can be reduced to form aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitrous acid (HNO2).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives.
作用機序
The mechanism by which 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is compared with other similar compounds, such as:
4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but lacks the chloro group.
3-Amino-4-chlorobenzenesulfonamide: Similar structure but lacks the N,N-dipropyl groups.
N,N-Dipropylbenzenesulfonamide: Lacks both the amino and chloro groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide.
特性
IUPAC Name |
3-amino-4-chloro-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMWAASMUQCGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


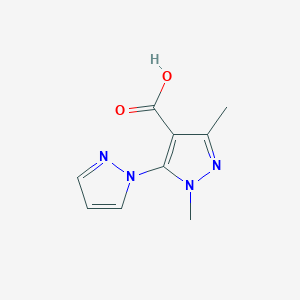
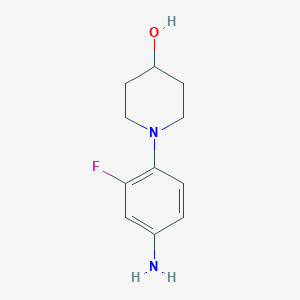

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)
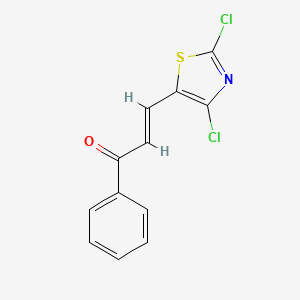
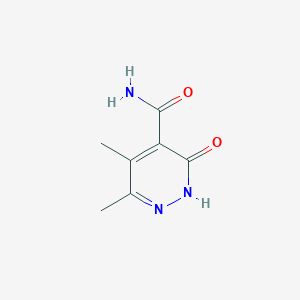
![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)
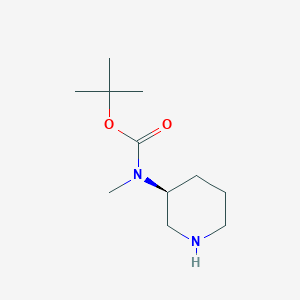
![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)
